molecular formula C15H12ClF2NO2 B11802827 Ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)nicotinate

Ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)nicotinate

Cat. No.: B11802827
M. Wt: 311.71 g/mol
InChI Key: GEIWCHLRLUKPBO-UHFFFAOYSA-N
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Description

Ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)nicotinate (CAS 1708208-56-3) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C15H12ClF2NO2 and a molecular weight of 311.71 , this nicotinate derivative serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . Compounds based on the nicotinate, or pyridine, scaffold are of significant interest in medicinal chemistry for constructing more complex molecules with bioactive properties . Researchers utilize such derivatives in the exploration of new therapeutic agents; for instance, structurally related 6-(trifluoromethyl)nicotinic acid derivatives have been investigated as novel inhibitors of HIV-1 Reverse Transcriptase, demonstrating the potential of this chemical class in antiviral drug discovery . As a specialty chemical, its defined structure, featuring both chlorophenyl and difluoromethyl substituents, makes it a versatile precursor for further chemical modifications and structure-activity relationship (SAR) studies. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for informational purposes only and is subject to change.

Properties

Molecular Formula

C15H12ClF2NO2

Molecular Weight

311.71 g/mol

IUPAC Name

ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C15H12ClF2NO2/c1-2-21-15(20)11-7-8-12(19-13(11)14(17)18)9-3-5-10(16)6-4-9/h3-8,14H,2H2,1H3

InChI Key

GEIWCHLRLUKPBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)Cl)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)nicotinate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, ethyl nicotinate, and difluoromethylating agents.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Reaction Steps: The synthetic route may include steps such as nucleophilic substitution, esterification, and difluoromethylation to introduce the desired functional groups onto the nicotinate backbone.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of scalable reaction conditions, purification techniques, and waste management practices.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)nicotinate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)nicotinate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes, receptors, or other proteins.

    Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Structure : Difluoromethyl at position 5, ethyl ester at position 3.
  • Synthesis : Synthesized via nickel-catalyzed difluoromethylation of ethyl 5-bromonicotinate in DMPU, yielding 67% .
  • Comparison: The positional isomerism (difluoromethyl at position 5 vs. 2) alters electronic distribution.

2-(Difluoromethyl)naphthalene (3o)

  • Structure : Difluoromethyl on a naphthalene scaffold.
  • Synthesis : 84% yield via nickel catalysis .
  • Comparison : The absence of a polar nicotinate ester reduces solubility compared to the target compound, highlighting the role of the ethyl ester in balancing lipophilicity and aqueous compatibility.

Functional Group Variations

Ethyl 6-[(4-Chlorobenzyl)amino]-5-cyano-2-phenylnicotinate (CAS 100278-33-9)

  • Structure: 4-Chlorobenzylamino and cyano groups replace the difluoromethyl and 4-chlorophenyl in the target compound.
  • These differences may affect metabolic pathways or target selectivity .

Ethyl 5-Cyano-6-[(2,4-dichlorophenyl)sulfanyl]-2-phenylnicotinate (CAS 477866-73-2)

  • Structure : Sulfanyl and dichlorophenyl groups replace the difluoromethyl and 4-chlorophenyl.

Data Tables

Table 2: Impact of Fluorine on Properties (Inferred)

Property Target Compound Non-Fluorinated Analog (Hypothetical)
LogP (lipophilicity) Higher (CF2H enhances logP) Lower
Metabolic Stability Increased (C-F bond inertness) Reduced
Bioavailability Improved Moderate

Biological Activity

Ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)nicotinate is a synthetic organic compound that has garnered interest in various fields of biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Compound Overview

  • Chemical Structure : this compound features a nicotinic acid derivative structure, characterized by a chlorophenyl group at the 6-position and a difluoromethyl group at the 2-position.
  • Molecular Formula : C13H11ClF2N2O2
  • CAS Number : 1394346-74-7

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Esterification : Reacting nicotinic acid derivatives with alcohols.
  • Substitution Reactions : Introducing the chlorophenyl and difluoromethyl groups through nucleophilic substitution.
  • Characterization : Using techniques such as NMR and mass spectrometry to confirm the structure.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's efficacy is attributed to its ability to penetrate bacterial cell membranes due to its lipophilic nature.

Microbial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1464

Anti-inflammatory Properties

This compound has been investigated for its potential anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

The biological activity of this compound is believed to involve several mechanisms:

  • Lipophilicity : The difluoromethyl group enhances the compound's ability to penetrate lipid membranes, facilitating interaction with intracellular targets.
  • Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, although further research is needed to elucidate the exact targets.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A study conducted on various bacterial strains demonstrated that this compound significantly inhibited bacterial growth compared to control groups. The results highlighted its potential as a lead compound in antibiotic development.
  • Anti-inflammatory Study :
    • In a model of induced inflammation, treatment with this compound resulted in a marked reduction in inflammatory markers, suggesting its therapeutic potential in treating inflammatory diseases .
  • Cytotoxicity Assessment :
    • Cytotoxicity assays on human cell lines indicated that while the compound exhibits antimicrobial activity, it maintains a favorable safety profile with minimal cytotoxic effects at therapeutic concentrations .

Q & A

Q. What are the established synthetic routes for Ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)nicotinate, and how can reaction conditions be optimized?

The synthesis typically involves nickel-catalyzed cross-coupling reactions to introduce the difluoromethyl group. For example, nickel catalysts (e.g., Ni(PPh₃)Br₂) combined with ligands like 4,4′-ditBu-bpy enable regioselective difluoromethylation of brominated precursors. Solvent choice (e.g., DMPU), temperature (80–100°C), and molecular sieves to absorb byproducts (e.g., H₂O) are critical for achieving yields >65%. Optimization studies suggest that excess difluoromethylating reagents (e.g., BrCF₂H) improve efficiency .

Q. How is the structural integrity of this compound confirmed in synthetic studies?

Structural validation relies on multi-spectroscopic analyses:

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and ester carbonyl (δ ~165 ppm).
  • ¹⁹F NMR : Confirms difluoromethyl group presence (δ -110 to -115 ppm, split due to J-coupling).
  • HRMS : Validates molecular mass (e.g., [M+H]⁺ at m/z 323.06). Purity is assessed via HPLC (≥95%) and elemental analysis .

Advanced Questions

Q. What are the key challenges in achieving regioselective difluoromethylation during the synthesis of this compound?

Regioselectivity is influenced by:

  • Substrate electronic effects : Electron-deficient pyridine rings favor C-2 substitution over C-4/C-6.
  • Catalyst-ligand pairing : Bulky ligands (e.g., 4,4′-ditBu-bpy) reduce steric hindrance at the target position.
  • Reaction kinetics : Slow addition of BrCF₂H minimizes side reactions (e.g., over-difluoromethylation). Computational studies (DFT) can predict reactive sites, while in-situ monitoring (e.g., GC-MS) identifies intermediates .

Q. How do structural modifications (e.g., substituent variation on the pyridine ring) influence the biological activity of this compound analogs?

Structure-activity relationship (SAR) studies reveal:

  • 4-Chlorophenyl group : Enhances lipophilicity (logP ~3.2), improving membrane permeability.
  • Difluoromethyl vs. trifluoromethyl : Difluoromethyl reduces metabolic stability but increases hydrogen-bonding potential with target proteins.
  • Ester vs. carboxylic acid : Ethyl ester improves bioavailability but requires hydrolysis in vivo for activity. Comparative assays (e.g., enzyme inhibition IC₅₀) show ≥10-fold potency differences between analogs .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., ATPase inhibition vs. fluorescence-based assays).
  • Purity thresholds : Impurities ≥5% (e.g., de-esterified byproducts) can skew results.
  • Target specificity : Off-target effects (e.g., kinase inhibition) may confound data. Meta-analyses comparing EC₅₀ values under identical conditions are recommended. Cross-validation with orthogonal methods (e.g., X-ray crystallography for binding mode confirmation) is critical .

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